molecular formula C19H20N2O5 B2659331 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 899956-36-6

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2659331
CAS No.: 899956-36-6
M. Wt: 356.378
InChI Key: ZUXSVOUCIIKOEU-UHFFFAOYSA-N
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Description

“N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide” is a chemical compound. It is a derivative of dihydrobenzodioxin, which is a type of organic compound consisting of a benzene ring fused to a 1,4-dioxin ring . Dihydrobenzodioxin derivatives have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules .

Scientific Research Applications

Role in Neuropharmacology and Eating Disorders

One significant area of application is in neuropharmacology, particularly concerning compulsive food consumption and binge eating disorders. Research has highlighted the potential of compounds targeting orexin receptors, which are pivotal in feeding, arousal, stress, and drug abuse. In a study examining the effects of various orexin receptor antagonists on binge eating in female rats, selective antagonism at the orexin-1 receptor (OX1R) showed promise as a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Applications in Organic Synthesis and Catalysis

Another application is in organic synthesis and catalysis, particularly in the synthesis of heterocyclic compounds. For instance, the transformation of oxazole and thiazole molecules to their corresponding carbene tautomers via acid-base reactions and subsequent transmetalation to gold(I), showcases the versatility of compounds related to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide in facilitating complex chemical transformations (Ruiz & Perandones, 2009).

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-24-15-5-3-2-4-13(15)8-9-20-18(22)19(23)21-14-6-7-16-17(12-14)26-11-10-25-16/h2-7,12H,8-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXSVOUCIIKOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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